molecular formula C13H20N4O4S B12465891 [({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine

[({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine

Cat. No.: B12465891
M. Wt: 328.39 g/mol
InChI Key: AIPHYBLTDVWEOZ-UHFFFAOYSA-N
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Description

[({N’-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a hydrazinecarbonyl group, and a sulfamoyl group attached to a dimethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [({N’-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then reacted with dimethylamine and sulfamoyl chloride under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[({N’-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

[({N’-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [({N’-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonylmethylsulfamoyldimethylamine
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonylmethylsulfamoyldimethylamine

Uniqueness

[({N’-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity

Properties

Molecular Formula

C13H20N4O4S

Molecular Weight

328.39 g/mol

IUPAC Name

2-(dimethylsulfamoylamino)-N-[(4-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C13H20N4O4S/c1-4-21-12-7-5-11(6-8-12)9-14-16-13(18)10-15-22(19,20)17(2)3/h5-9,15H,4,10H2,1-3H3,(H,16,18)

InChI Key

AIPHYBLTDVWEOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CNS(=O)(=O)N(C)C

Origin of Product

United States

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